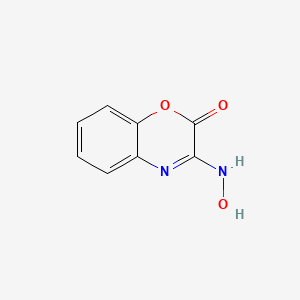
2H-1,4-ベンゾオキサジン-2,3(4H)-ジオン 3-オキシム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1,4-Benzoxazine-2,3(4H)-dione 3-oxime is a heterocyclic compound that belongs to the class of benzoxazinones. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The unique structure of 2H-1,4-Benzoxazine-2,3(4H)-dione 3-oxime makes it an important building block for the synthesis of various pharmaceuticals and bioactive molecules .
科学的研究の応用
2H-1,4-Benzoxazine-2,3(4H)-dione 3-oxime has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory, antihypertensive, and antitumor activities.
Industry: Utilized in the development of photoactive materials and other functional materials
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzoxazine-2,3(4H)-dione 3-oxime can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-5-bromophenol with 2-chloroacetyl chloride in the presence of a base such as sodium bicarbonate (NaHCO₃) and a phase-transfer catalyst like tetra-n-butylammonium bromide (TEBA) in chloroform. This reaction leads to the formation of 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one, which can then be further functionalized to obtain the desired compound .
Industrial Production Methods
Industrial production of 2H-1,4-Benzoxazine-2,3(4H)-dione 3-oxime typically involves large-scale synthesis using similar reaction conditions as described above. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield. This method utilizes palladium-catalyzed regioselective halogenation with N-halosuccinimide, providing a cost-effective and time-saving approach for industrial production .
化学反応の分析
Types of Reactions
2H-1,4-Benzoxazine-2,3(4H)-dione 3-oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the benzoxazinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Halogenating agents: Such as N-halosuccinimide for regioselective halogenation.
Major Products
The major products formed from these reactions include various halogenated derivatives, oxo derivatives, and amine derivatives, which can be further utilized in the synthesis of bioactive molecules and pharmaceuticals .
作用機序
The mechanism of action of 2H-1,4-Benzoxazine-2,3(4H)-dione 3-oxime involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, it has been shown to inhibit platelet aggregation and act as a D2 receptor antagonist . The exact molecular targets and pathways may vary depending on the specific application and biological activity being investigated.
類似化合物との比較
Similar Compounds
Some similar compounds to 2H-1,4-Benzoxazine-2,3(4H)-dione 3-oxime include:
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: A halogenated derivative with similar biological activities.
Benzo[b]oxazolo[3,4-d][1,4]oxazin-1-one: A tricyclic fused benzoxazinyl-oxazolidinone with antibacterial and anticoagulant activities.
Uniqueness
The uniqueness of 2H-1,4-Benzoxazine-2,3(4H)-dione 3-oxime lies in its hydroxyimino group, which imparts distinct chemical reactivity and biological activity compared to other benzoxazinone derivatives. This makes it a valuable compound for the development of new pharmaceuticals and bioactive molecules .
特性
IUPAC Name |
3-(hydroxyamino)-1,4-benzoxazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-8-7(10-12)9-5-3-1-2-4-6(5)13-8/h1-4,12H,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOBWALLLLBKRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=O)O2)NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470703 |
Source


|
| Record name | 3-(Hydroxyamino)-2H-1,4-benzoxazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
903891-95-2 |
Source


|
| Record name | 3-(Hydroxyamino)-2H-1,4-benzoxazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


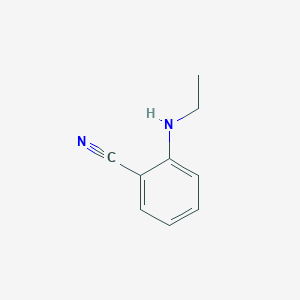
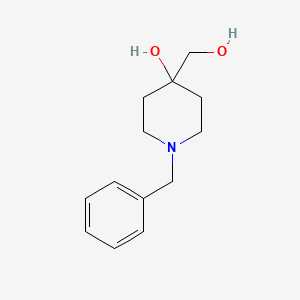

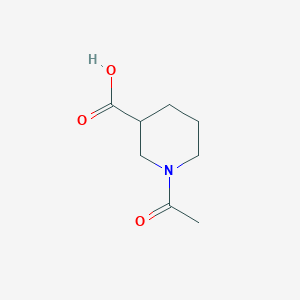

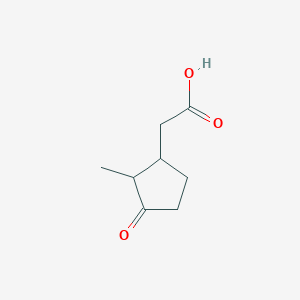
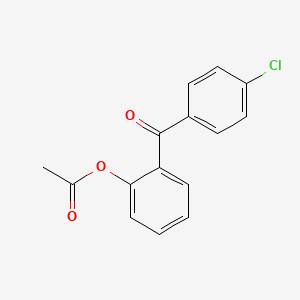
![4-[(aminooxy)methyl]Benzonitrile](/img/structure/B1339787.png)




